6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Core Building Block for Advanced Synthesis
6-(Piperidin-1-yl)pyridin-3-ylboronic Acid: A Core Building Block for Advanced Synthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and handling of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid. Boronic acids and their derivatives are foundational reagents in modern synthetic chemistry, prized for their stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[1] This specific heterocyclic boronic acid, featuring a pyridine core functionalized with a piperidine moiety, represents a key structural motif found in a multitude of pharmacologically active compounds, making it a high-value intermediate in the discovery of novel therapeutics.
The inherent properties of the pyridine ring system, combined with the nucleophilic character of the boronic acid, position this reagent as a critical component in palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its chemical properties, synthetic routes, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura reaction—a cornerstone of modern drug discovery.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's properties are paramount for successful and reproducible experimentation. The primary identifier for this compound is its Chemical Abstracts Service (CAS) number.
CAS Number : 1002129-33-0[2][3][4][5]
The table below summarizes the core physicochemical properties of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid, compiled from leading chemical suppliers.
| Property | Value | Source |
| CAS Number | 1002129-33-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₅BN₂O₂ | [2][3][5] |
| Molecular Weight | 206.05 g/mol | [2][5] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| Storage Temperature | 2-8°C | [4][5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [5] |
It is crucial to note the existence and frequent use of the corresponding pinacol ester derivative , 6-(Piperidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS Number: 852228-08-1). Boronic esters, such as the pinacol variant, are often favored in synthesis due to their enhanced stability, higher crystallinity, and easier purification compared to the free boronic acids, while still exhibiting excellent reactivity in cross-coupling reactions.
Synthesis and Mechanistic Insights
The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available. The most common approaches involve either the borylation of an organometallic pyridine intermediate or the palladium-catalyzed coupling of a halopyridine with a diboron reagent.
Common Synthetic Pathways:
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Halogen-Metal Exchange & Borylation: This classic method involves treating a halopyridine (e.g., 3-bromo-6-(piperidin-1-yl)pyridine) with a strong organolithium base (like n-BuLi) at low temperatures (−78 °C) to generate a lithiated pyridine intermediate. This highly reactive species is then quenched in situ with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[6][7] The in situ quench is critical as it minimizes side reactions of the unstable lithiated intermediate.[7]
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Palladium-Catalyzed Borylation: A more modern and often more functional-group-tolerant approach is the Miyaura borylation. This reaction uses a palladium catalyst, often with a specialized ligand (e.g., dppf or PCy₃), to couple a halopyridine with a diboron reagent like bis(pinacolato)diboron (B₂pin₂). This method typically proceeds under milder conditions and avoids the use of cryogenic temperatures and highly reactive organolithium reagents.
The choice of method depends on the availability of starting materials, functional group compatibility, and desired scale. The halogen-metal exchange is powerful but can be limited by sensitive functional groups, whereas the palladium-catalyzed route offers broader applicability.
Caption: General synthetic routes to pyridinylboronic acids.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid in drug discovery is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex. Its reliability, mild conditions, and exceptional functional group tolerance have made it an indispensable tool for medicinal chemists.[8]
The reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures, which are privileged motifs in many approved drugs. For instance, the pinacol ester of 6-(piperidin-1-yl)pyridine-3-boronic acid has been utilized as a key reactant in the synthesis of purine-based P2X₇ receptor antagonists, which are investigated for the treatment of pain. This highlights the direct applicability of this reagent in constructing complex molecules with therapeutic potential.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Model Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura coupling. The causality for each step is explained to ensure both reproducibility and a deep understanding of the reaction system.
Objective: To couple 6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester with 4-bromoanisole.
Materials:
-
6-(Piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester (1.0 equiv)
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4-Bromoanisole (1.2 equiv)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
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1,4-Dioxane (Anhydrous)
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Water (Degassed)
Protocol Workflow:
Caption: Experimental workflow for a model Suzuki coupling.
Step-by-Step Methodology:
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Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-(piperidin-1-yl)pyridin-3-ylboronic acid pinacol ester, 4-bromoanisole, potassium carbonate, and PdCl₂(dppf).
-
Causality: Flame-drying removes adsorbed water, which can hinder the catalyst and promote protodeboronation (hydrolysis of the C-B bond).
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen is critical to prevent catalyst deactivation and ensure a high yield.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; the base (K₂CO₃) is more soluble in water, and hydroxide ions generated in situ are believed to accelerate the transmetalation step by forming a more reactive boronate species [-B(OH)₃]⁻.[9]
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Causality: Heating provides the necessary activation energy. Vigorous stirring is required to mix the heterogeneous solution (especially the inorganic base), ensuring efficient mass transfer.
-
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine.
-
Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to break up emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.
-
Causality: This final step removes residual catalyst, unreacted starting materials, and any byproducts to yield the pure coupled product.
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Analytical Characterization, Handling, and Storage
Characterization: The identity and purity of 6-(Piperidin-1-yl)pyridin-3-ylboronic acid and its reaction products should be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expect characteristic signals for the pyridine, piperidine, and boronic acid/ester protons and carbons.[10]
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Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]
Handling and Storage: Boronic acids require careful handling to maintain their integrity.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[4][5] Storing under an inert atmosphere is best practice to prevent degradation.
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Safety: The compound is classified as an irritant. Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated fume hood.
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Protodeboronation: The primary degradation pathway for boronic acids is protodeboronation, where the C-B bond is cleaved by water or other protic sources. While often slow, it can be accelerated by heat or certain metal catalysts. Using the more stable pinacol ester can mitigate this issue.
References
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6-(1-PIPERIDINYL)-3-PYRIDINYLBORONIC ACID | 1002129-33-0. Pharmaffiliates. [Link]
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An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. ScienceDirect. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC). [Link]
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Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]
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Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. ResearchGate. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central (PMC). [Link]
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